molecular formula C16H13F2NO B2431237 N-[Bis(4-fluorophenyl)methyl]prop-2-enamide CAS No. 2305503-55-1

N-[Bis(4-fluorophenyl)methyl]prop-2-enamide

Cat. No. B2431237
CAS RN: 2305503-55-1
M. Wt: 273.283
InChI Key: BCFXTIDFMODCFQ-UHFFFAOYSA-N
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Description

“N-[Bis(4-fluorophenyl)methyl]prop-2-enamide” is also known as N-Methylbisfluoromodafinil . It is an obscure nootropic of the benzhydryl class with no history of research . Although it is closely related on a structural level to adrafinil and modafinil, neither a pharmacological nor a safety-profile similarity should be assumed .


Molecular Structure Analysis

“N-[Bis(4-fluorophenyl)methyl]prop-2-enamide” contains a fluorine group bound to each benzene ring at R 4 . It is classified as a sulphinyl benzhydryl molecule, as it also contains a sulphinyl group, a sulfur molecule double-bonded to an oxygen molecule, attached to the carbon of the benzhydryl group . From this sulfur group at R 2, an acetamide group is bound at its free carbon through a carbonyl group to an amine group . This terminal amine group is N-substituted with a methyl chain .


Physical And Chemical Properties Analysis

“N-[Bis(4-fluorophenyl)methyl]prop-2-enamide” has a molecular weight of 165.17 . It is a powder with a melting point of 132-134 .

Mechanism of Action

The mechanism of action of “N-[Bis(4-fluorophenyl)methyl]prop-2-enamide” is not well-studied. Although a pharmacological similarity with modafinil can be assumed, pharmacological similarity to adrafinil and CRL-40,941 seems more likely .

Safety and Hazards

“N-[Bis(4-fluorophenyl)methyl]prop-2-enamide” is classified as a warning under the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

As “N-[Bis(4-fluorophenyl)methyl]prop-2-enamide” is an obscure nootropic with no history of research , future directions could involve conducting more research to understand its pharmacological properties, safety profile, and potential applications.

properties

IUPAC Name

N-[bis(4-fluorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO/c1-2-15(20)19-16(11-3-7-13(17)8-4-11)12-5-9-14(18)10-6-12/h2-10,16H,1H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFXTIDFMODCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Bis(4-fluorophenyl)methyl]prop-2-enamide

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